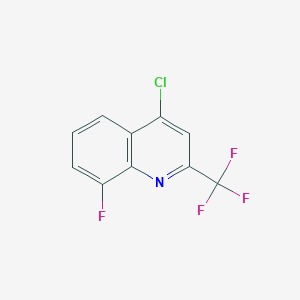

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUQVZKCFPECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378706 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401567-85-9 | |

| Record name | 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS number

An In-Depth Technical Guide to 4-Chloro-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethyl)quinoline, a key building block in modern medicinal chemistry. While the specific query for "4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline" did not yield a dedicated CAS number in public databases, this guide focuses on the closely related and extensively documented analog, 4-Chloro-8-(trifluoromethyl)quinoline (CAS No. 23779-97-7). The principles, synthetic routes, and applications discussed herein offer significant transferable insights for the synthesis and utilization of substituted quinoline derivatives.

Physicochemical Properties and Identification

4-Chloro-8-(trifluoromethyl)quinoline is a solid, crystalline compound, typically appearing as a white to light yellow or brown powder.[1][2] Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position. This unique substitution pattern imparts specific reactivity and properties that are highly valuable in organic synthesis.

| Property | Value |

| CAS Number | 23779-97-7 |

| Molecular Formula | C₁₀H₅ClF₃N[3] |

| Molecular Weight | 231.60 g/mol |

| Melting Point | 80-82 °C[1][2] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted)[1] |

| Density | 1.427 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in Chloroform, Methanol; Low solubility in water[1][2] |

| Form | Solid[1] |

Synthesis and Reaction Pathways

The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline can be achieved through various methods. One notable process involves the direct production from β-(o-trifluoromethylanilino)-propanoic acid. This method offers high yields, on the order of 80%, and avoids the formation of unstable intermediates.[4] The process utilizes a chlorination agent, such as phosphorus oxychloride, in the presence of an oxidizing agent.[4]

A multi-step synthesis approach may involve the following general pathway:

-

Condensation: Condensing o-trifluoromethyl-aniline with a suitable reagent like ethyl ethoxymethylene malonate.[4]

-

Cyclization: Cyclizing the resulting product to form a 4-hydroxy-8-trifluoromethyl-quinoline derivative.[4]

-

Saponification: Saponifying the ester group to a carboxylic acid.[4]

-

Chlorination: Reacting the 4-hydroxy derivative with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloro-8-(trifluoromethyl)quinoline product.[4]

The reactivity of 4-Chloro-8-(trifluoromethyl)quinoline is dominated by the chlorine atom at the 4-position, which is a good leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, it can react with hydrazine hydrate to form 4-hydrazinyl-8-(trifluoromethyl)quinoline, a key intermediate for synthesizing more complex molecules.[5]

Caption: Generalized synthetic workflow for 4-Chloro-8-(trifluoromethyl)quinoline.

Applications in Research and Drug Development

Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[5]

4-Chloro-8-(trifluoromethyl)quinoline serves as a crucial reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor.[1][2] These antagonists are investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[1][2] The ability to readily modify the 4-position of the quinoline ring allows for the synthesis of diverse libraries of compounds for screening and lead optimization.

The broader class of fluorinated quinolines is also explored for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors, due to their unique electronic and optical properties.[7]

Caption: Key application areas of 4-Chloro-8-(trifluoromethyl)quinoline.

Safety, Handling, and Storage

4-Chloro-8-(trifluoromethyl)quinoline is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[8]

Handling Precautions:

-

Handle in a well-ventilated area.[8]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.[8]

-

Use non-sparking tools and prevent electrostatic discharge.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep in an inert atmosphere at room temperature.[1]

In case of exposure, it is crucial to follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of water.[8] If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

4-Chloro-8-(trifluoromethyl)quinoline is a versatile and valuable chemical intermediate with significant applications in drug discovery and potentially in material science. Its well-defined reactivity, particularly at the 4-position, allows for the systematic development of novel compounds with therapeutic potential. While the specific compound "4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline" lacks a readily available CAS number, the study of analogs like the one detailed in this guide provides a robust framework for researchers to design and execute synthetic strategies for related fluorinated quinolines. Proper handling and storage are essential to ensure laboratory safety when working with this and similar compounds.

References

-

Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

-

Thermo Fisher Scientific. 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. [Link]

- Google Patents.

-

National Center for Biotechnology Information. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem. [Link]

-

National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

-

PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

-

Sigma-Aldrich. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1. [Link]

-

Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]

Sources

- 1. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]

- 2. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 3. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. Its structural features, including the quinoline core, a trifluoromethyl group, and chloro and fluoro substituents, make it a compound of interest in medicinal chemistry and materials science. The physicochemical properties of such molecules are critical in determining their potential applications, influencing factors such as bioavailability, reactivity, and formulation. This guide provides a summary of the available physicochemical data for a closely related analog and outlines standard experimental protocols for the determination of these properties. Due to the limited availability of experimental data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in the public domain, data for the analogous compound, 4-Chloro-8-(trifluoromethyl)quinoline, is presented to provide an estimation of its properties.

Core Physicochemical Data

| Property | Value for 4-Chloro-8-(trifluoromethyl)quinoline (Analog) | Value for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline | Data Type |

| Molecular Formula | C10H5ClF3N | C10H4ClF4N | - |

| Molecular Weight | 231.6 g/mol | 249.59 g/mol | Calculated |

| Melting Point | 80-82 °C | Not Available | Experimental (lit.)[1][2] |

| Boiling Point | 265.5 ± 35.0 °C | Not Available | Predicted[2] |

| Density | 1.427 ± 0.06 g/cm³ | Not Available | Predicted[2] |

| Solubility | Soluble in Chloroform, Methanol; Low solubility in water.[1][2] | Not Available | Experimental |

| pKa | 1.30 ± 0.30 | Not Available | Predicted[2] |

| logP (Octanol-Water Partition Coefficient) | Not Available | Not Available | - |

Experimental Protocols for Property Determination

The following are detailed, standard methodologies for the experimental determination of key physicochemical properties applicable to quinoline derivatives.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range typically indicates high purity.

Boiling Point Determination (Distillation Method)

For compounds that are thermally stable, the boiling point can be determined by distillation.

Methodology:

-

A sample of the compound is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a condenser and a receiving flask. A thermometer is placed at the vapor outlet to measure the temperature of the vapor.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is constant. This constant temperature is the boiling point.

-

For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter for drug absorption and formulation.

Methodology:

-

An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

-

A solution of the compound of known concentration is prepared in an appropriate solvent (e.g., water, or a co-solvent system if solubility is limited).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption.

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

-

The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Workflow and Logical Relationships

The determination and application of physicochemical properties are integral to the drug discovery and development process. The following diagram illustrates a typical workflow.

References

In-depth Technical Guide: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

A Comprehensive Analysis for Advanced Research and Development

Abstract

This technical guide provides a detailed overview of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to infer its physicochemical properties, reactivity, and potential applications. It also outlines detailed, best-practice methodologies for its synthesis, characterization, and safe handling, aimed at researchers, scientists, and professionals in drug development. The document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents, particularly halogens and trifluoromethyl groups, can profoundly modulate a molecule's physicochemical and pharmacological properties.

-

Fluorine and Trifluoromethyl Groups: The incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in drug design. These substituents can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties and conformation of the molecule.

-

Chloro Substituents: A chlorine atom on the quinoline ring, particularly at the 4-position, serves as a versatile synthetic handle. It is a key site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups to build molecular diversity.

This guide focuses on the specific, yet sparsely documented, compound: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. By examining its structural analogues, we can construct a robust framework for understanding its behavior and potential.

Physicochemical Properties and Characterization

Estimated Physicochemical Data

The following table summarizes the melting points of structurally similar quinoline derivatives. This comparative data suggests that 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is likely a solid at room temperature with a melting point potentially in the range of 60-110 °C.

| Compound Name | Structure | Melting Point (°C) | CAS Number |

| 4-Chloro-2,6-bis(trifluoromethyl)quinoline | 66-72[1] | 91991-79-6 | |

| 4-Chloro-2-(trifluoromethyl)quinoline | 34-38[2] | 1701-24-2 | |

| 4-Chloro-8-(trifluoromethyl)quinoline | 80-82[3][4] | 23779-97-7 | |

| 4-Chloro-8-fluoroquinoline | 97-101[5] | 63010-72-0 | |

| 2-chloro-4-(trifluoromethyl)quinoline | 39-42 | 2806-29-3 |

Solubility: Based on its halogenated and aromatic nature, the compound is expected to have low solubility in water but good solubility in common organic solvents such as chloroform, methanol, and dichloromethane.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of synthesized 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Figure 1: A comprehensive workflow for the characterization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance, whereas impurities will lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 1-2 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Reporting: The result is reported as a temperature range.

Synthesis and Purification

The synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline would likely proceed through a multi-step pathway, culminating in the chlorination of a 4-hydroxyquinoline precursor.

Proposed Synthetic Pathway

Figure 2: A plausible synthetic route for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Experimental Protocol: Chlorination of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation often achieved using phosphorus oxychloride (POCl3). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Methodology:

-

Reaction Setup: To a solution of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., toluene or acetonitrile), phosphorus oxychloride (POCl3) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl3.

-

The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

-

-

Extraction and Purification:

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

-

Reactivity and Synthetic Applications

The chemical reactivity of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is dominated by the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group at the 2-position, along with the fluoro group at the 8-position, activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.

Figure 3: Generalized scheme for the nucleophilic aromatic substitution at the 4-position of the quinoline ring.

This reactivity is a powerful tool for generating libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

Caution: Halogenated and trifluoromethylated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline represents a valuable, albeit under-characterized, building block for chemical synthesis. Its strategic combination of a reactive chloro group and property-modulating fluoro and trifluoromethyl substituents makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further exploration of its chemical potential.

References

-

The Chemistry of 4-Chloro-8-fluoroquinoline: Properties and Reactivity. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For novel compounds like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a substituted quinoline derivative of interest in medicinal chemistry, understanding its solubility profile in organic solvents is paramount for successful process development, formulation, and preclinical assessment. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is not extensively documented in public literature, this guide equips scientists with the theoretical knowledge and detailed, field-proven experimental protocols necessary to generate reliable and reproducible solubility data in-house.

Introduction: The Critical Role of Solubility

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogen- and trifluoromethyl-substituted quinoline. Such compounds are often investigated as key building blocks in the synthesis of new therapeutic agents.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's physical properties.[3] Solubility, in particular, dictates everything from the feasibility of a synthetic route to bioavailability and therapeutic efficacy.[4]

A thorough understanding of the solubility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in a range of organic solvents is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., crystallization), and isolation.

-

Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate and misleading results.[3]

This guide will first explore the theoretical underpinnings of this molecule's solubility based on its unique structure and then provide a gold-standard experimental protocol for its precise measurement.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, we must analyze its molecular structure.

Molecular Structure Analysis:

-

Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.

-

Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are highly electronegative, introducing polar C-Cl and C-F bonds. However, their overall contribution to polarity is complex; they also increase the molecular surface area and can participate in halogen bonding.

-

Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group and is highly lipophilic (hydrophobic). It significantly increases the molecule's nonpolar character.

Expected Solubility Profile: Given the predominantly hydrophobic nature imparted by the quinoline core and the trifluoromethyl group, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is expected to have low solubility in highly polar solvents like water.[6][7] Its solubility is predicted to be significantly better in organic solvents. The general trend would likely follow:

-

High Solubility: In moderately polar to nonpolar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the quinoline ring system.

-

Moderate Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong universal solvents capable of dissolving a wide range of polar and nonpolar substances.[8]

-

Low Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. While these alcohols have nonpolar alkyl chains, the energetic cost of disrupting their strong hydrogen-bonding networks to accommodate the solute may limit solubility.

-

Very Low Solubility: In nonpolar aliphatic solvents like hexane and heptane. While the solute is largely nonpolar, the crystalline solid's lattice energy may be too high to be overcome by the weak van der Waals forces offered by these solvents.

The interplay of these factors is visualized in the diagram below.

Quantitative Solubility Profile

| Solvent | Solvent Type | Dielectric Constant (ε) | Determined Solubility (mg/mL at 25°C) | Observations |

| Hexane | Nonpolar | 1.89 | User to determine | |

| Toluene | Nonpolar Aromatic | 2.38 | User to determine | |

| Dichloromethane (DCM) | Aprotic | 9.08 | User to determine | |

| Ethyl Acetate | Aprotic | 6.02 | User to determine | |

| Acetone | Polar Aprotic | 20.7 | User to determine | |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | User to determine | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | User to determine | |

| Isopropanol (IPA) | Polar Protic | 19.9 | User to determine | |

| Ethanol (EtOH) | Polar Protic | 24.5 | User to determine |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a pure compound is the shake-flask method.[9][10] This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility under specific conditions.[11] The subsequent concentration analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection due to its specificity and sensitivity.[4][12]

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[3] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified.[13]

Materials and Equipment

-

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline (e.g., ~10-20 mg) into a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[10]

-

Pipette a precise volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

Tightly cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm).

-

Allow the samples to equilibrate for at least 24 hours. A longer time (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached. This can be verified by taking measurements at two different time points (e.g., 24h and 48h) and ensuring the concentration does not change.[11]

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

-

Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 min) and sample the clear supernatant.[9]

-

-

Preparation of Calibration Standards:

-

Prepare a primary stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).[12]

-

Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the saturated samples.[14]

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (e.g., reverse-phase on a C18 column with a mobile phase of acetonitrile and water) that provides a sharp, well-resolved peak for the compound.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the filtered saturated samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[13]

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the (diluted) sample.

-

Multiply by the dilution factor (if any) to determine the final solubility in the solvent.

-

Report the average solubility and standard deviation from the triplicate measurements.

-

Experimental Workflow Diagram

Factors Influencing Experimental Accuracy (Trustworthiness)

Generating reliable solubility data requires meticulous attention to detail. Several factors can introduce variability and error into the measurements:

-

Compound Purity and Solid Form: The presence of impurities can affect solubility. Furthermore, different polymorphic forms or solvates of a compound can have significantly different solubilities. It is crucial to characterize the solid form used for the experiment (e.g., via XRPD).

-

Temperature Control: Solubility is highly temperature-dependent. The equilibration and separation steps must be performed at a precisely controlled and recorded temperature.[5]

-

Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Verifying equilibrium by testing multiple time points is a best practice.[9]

-

pH of the Medium (for aqueous-organic mixtures): While less critical for pure organic solvents, if any aqueous component is present, the pH can dramatically affect the solubility of compounds with ionizable groups. The quinoline nitrogen is weakly basic and can be protonated under acidic conditions, which would increase aqueous solubility.

-

Adsorption to Surfaces: Highly lipophilic compounds can adsorb to plasticware or filter membranes. Using glass vials and selecting appropriate filter materials (like PTFE for organic solvents) is essential to minimize compound loss.

Conclusion

While quantitative solubility data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in organic solvents is not widely published, a robust understanding of its structural attributes allows for a reasoned prediction of its solubility behavior. It is anticipated to be most soluble in moderately polar to nonpolar aprotic organic solvents and poorly soluble in highly polar or aliphatic nonpolar solvents. This guide provides the definitive, industry-standard shake-flask protocol to empower researchers to generate high-quality, reproducible thermodynamic solubility data. By carefully controlling experimental variables and employing precise analytical techniques like HPLC, drug development professionals can obtain the critical data needed to advance their research and development programs.

References

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Ozturk, O., et al. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

-

Autech. (n.d.). Understanding 4-Chloro-8-fluoroquinoline: Properties, Applications, and Synthesis. [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

LabSolutions. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. PubChem Compound Database. [Link]

-

Autech. (n.d.). The Role of 4-Chloro-8-fluoroquinoline in Modern Organic Synthesis. [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3435. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. improvedpharma.com [improvedpharma.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. lifechemicals.com [lifechemicals.com]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. pharmaguru.co [pharmaguru.co]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related substituted quinoline derivatives. The guide also includes a standardized experimental protocol for acquiring such a spectrum.

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. The quinoline scaffold is a core structure in many pharmaceuticals and biologically active compounds.[1] The substituents on this particular molecule—a chloro group at position 4, a fluoro group at position 8, and a trifluoromethyl group at position 2—are expected to significantly influence the electron distribution within the aromatic system, and thus the chemical shifts of the protons. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the precise molecular structure of such compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[1]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. These predictions are derived from the analysis of similar quinoline compounds and the known effects of the substituents. Protons on a quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom, the chloro, fluoro, and trifluoromethyl groups will generally lead to a downfield shift for the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.8 - 8.0 | s | - |

| H-5 | ~7.8 - 8.0 | dd | J(H5, H6) ≈ 8.5, J(H5, H7) ≈ 1.0 |

| H-6 | ~7.5 - 7.7 | t | J(H6, H5) ≈ 8.5, J(H6, H7) ≈ 7.5 |

| H-7 | ~7.9 - 8.1 | dd | J(H7, H6) ≈ 7.5, J(H7, H5) ≈ 1.0 |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The actual experimental values may vary depending on the solvent and concentration.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline would display signals corresponding to the four protons on the quinoline ring system.

-

H-3: The proton at the 3-position is expected to appear as a singlet. This is due to the absence of adjacent protons for spin-spin coupling. The presence of the electron-withdrawing trifluoromethyl group at the adjacent C-2 position is expected to deshield this proton, causing it to appear at a relatively downfield chemical shift.[2]

-

H-5, H-6, and H-7: These three protons on the benzo-fused portion of the quinoline ring form a coupled spin system.

-

H-7: This proton is expected to be the most downfield of the three due to the deshielding effect of the electronegative fluorine atom at the 8-position. It should appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, larger J value) and H-5 (meta-coupling, smaller J value).

-

H-5: This proton is anticipated to be in a peri position to the nitrogen atom, which can cause some deshielding.[1] It will likely appear as a doublet of doublets, coupling to H-6 (ortho-coupling) and H-7 (meta-coupling).

-

H-6: This proton is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-5 and H-7.

-

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.[1]

4.1. Sample Preparation [3]

-

Weighing: Accurately weigh 5-25 mg of the 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline sample into a clean, dry glass vial.[1][4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.[3]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (0 ppm).[4]

4.2. NMR Data Acquisition [1]

-

Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

Acquisition Parameters: Typical ¹H NMR acquisition parameters are as follows:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a sample with sufficient concentration. More scans may be necessary for dilute samples.[1]

-

4.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each signal is integrated to determine the relative number of protons.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Coupling

The following diagram illustrates the predicted spin-spin coupling relationships between the protons in 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

References

A Technical Guide to the Predicted ¹³C NMR Spectrum and Analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline are summarized in Table 1. These predictions are based on the known effects of chloro, fluoro, and trifluoromethyl substituents on the chemical shifts of the quinoline ring system. The electron-withdrawing nature of these substituents is expected to significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-2 | ~145-150 | q |

| C-3 | ~118-122 | d |

| C-4 | ~148-152 | s |

| C-4a | ~125-129 | d |

| C-5 | ~126-130 | d |

| C-6 | ~124-128 | d |

| C-7 | ~128-132 | d |

| C-8 | ~155-160 (¹JCF ≈ 250-260 Hz) | d |

| C-8a | ~140-144 | d |

| -CF₃ | ~120-124 (¹JCF ≈ 270-280 Hz) | q |

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0 ppm). The actual chemical shifts may vary depending on the solvent and other experimental conditions. The multiplicity (quartet 'q', doublet 'd', singlet 's') arises from coupling with the fluorine atoms of the trifluoromethyl group and the fluorine at the 8-position.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the recommended procedure for acquiring a high-quality ¹³C NMR spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar compounds.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

Probe: A broadband or multinuclear probe is required for detecting ¹³C nuclei.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

3. Data Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Caption: Experimental workflow for ¹³C NMR analysis.

Conceptual Structure-Activity Relationship (SAR)

Derivatives of 4-chloro-8-fluoroquinoline are being investigated for various therapeutic applications, including as anticancer and antiviral agents.[1] The substituents at the C-2, C-4, and C-8 positions play a crucial role in modulating the biological activity. The following diagram illustrates a conceptual SAR for this class of compounds, highlighting the key structural features that can be modified to optimize their therapeutic potential.

Caption: Conceptual SAR for substituted quinolines.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated compounds, such as 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, often exhibit enhanced metabolic stability, bioavailability, and unique electronic properties.[1][2][3] The quinoline core itself is a prevalent motif in a multitude of biologically active molecules.[2][3] Given the profound impact of fluorine substitution, precise and unambiguous analytical techniques for structural elucidation are paramount.

Among the array of analytical methods, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[4][5] The ¹⁹F nucleus possesses ideal characteristics for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in sensitivity approaching that of ¹H NMR.[4][6][7] Critically, the large chemical shift dispersion—spanning over 300 ppm—provides excellent signal resolution, minimizing the spectral overlap that can complicate proton NMR.[6][7][8] This guide provides a comprehensive analysis of the ¹⁹F NMR spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, detailing the underlying principles, experimental protocols, and spectral interpretation for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy

A thorough understanding of the factors governing ¹⁹F NMR spectra is essential for accurate interpretation. The two primary parameters derived from a spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).

The ¹⁹F Chemical Shift (δ)

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[8][9] Electrons circulating around the nucleus generate a magnetic field that opposes the main spectrometer field, "shielding" the nucleus. Variations in this shielding effect cause nuclei in different chemical environments to resonate at slightly different frequencies. These frequencies are reported as chemical shifts in parts per million (ppm) relative to a standard reference compound, typically trichlorofluoromethane (CFCl₃) set at 0 ppm.[1][10]

Several key factors influence the ¹⁹F chemical shift:

-

Electronic Effects : The paramount factor is the electron density around the fluorine nucleus. Electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and shifting its signal downfield (to higher ppm values).[1][11] Conversely, electron-donating groups (EDGs) increase electron density, shielding the nucleus and causing an upfield shift (to lower ppm values).[1] In 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, the strongly electron-withdrawing chloro, trifluoromethyl, and ring nitrogen atoms significantly influence the chemical shifts of the fluorine nuclei.

-

Solvent Effects : The polarity and nature of the solvent can alter the electronic environment around the fluorine atoms, leading to shifts of several ppm.[11][12] Therefore, consistent reporting of the solvent used is crucial for reproducibility.

-

Hybridization : Fluorine atoms attached to sp²-hybridized carbons (like aryl fluorides) typically resonate at different chemical shifts than those bonded to sp³-hybridized carbons (like in the CF₃ group).[11]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds, resulting in the splitting of NMR signals into multiplets. The magnitude of this interaction is the coupling constant (J), expressed in Hertz (Hz).

-

¹⁹F-¹H Coupling : Coupling between fluorine and hydrogen is common and can be observed over several bonds. Geminal (two-bond) couplings can be as large as 50 Hz, while vicinal (three-bond) and longer-range couplings are also frequently observed.[6]

-

¹⁹F-¹⁹F Coupling : Coupling between different fluorine nuclei can occur through bonds or even through space. These coupling constants are often significantly larger than ¹H-¹H couplings and can be transmitted over many bonds (long-range coupling), providing valuable structural information.[6][13]

Part 2: Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

Obtaining a high-quality ¹⁹F NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters.

Sample Preparation

-

Dissolution : Accurately weigh 5-25 mg of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.[7]

-

Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[7][14]

-

Transfer : Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[7][14]

Spectrometer Setup and Data Acquisition

The following are general guidelines for a modern NMR spectrometer.

-

Probe Tuning : Tune the NMR probe to the ¹⁹F frequency. Many standard broadband or dual-channel probes are suitable.

-

Experiment Selection : Select a standard one-dimensional ¹⁹F pulse sequence. For routine analysis, a proton-decoupled experiment (¹⁹F{¹H}) is often preferred to simplify the spectrum by collapsing ¹⁹F-¹H multiplets into singlets.

-

Key Parameters :

-

Spectral Width : Set a wide spectral width (e.g., -250 ppm to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range in ¹⁹F NMR is vast.[6]

-

Transmitter Offset : Center the transmitter frequency in the expected region of the signals.

-

Relaxation Delay (d1) : Use a delay of 1-2 seconds for qualitative spectra. For accurate integration in quantitative analysis, this delay should be increased to at least five times the longest T₁ relaxation time of the nuclei of interest.[15]

-

Number of Scans : The high sensitivity of ¹⁹F NMR often means a sufficient signal-to-noise ratio can be achieved with a relatively small number of scans (e.g., 16 or 64).

-

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

-

Referencing : The chemical shift axis is referenced. While CFCl₃ is the primary standard (0 ppm), secondary standards like trifluoroacetic acid (-76.55 ppm) are often used.[10]

Part 3: Spectral Analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

The structure of the title compound contains two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum.

Predicted Chemical Shifts

-

Trifluoromethyl Group (-CF₃) : The three fluorine atoms of the CF₃ group are chemically equivalent. This group is attached to an sp²-hybridized carbon of the electron-deficient quinoline ring. Trifluoromethyl groups on aromatic rings typically resonate in the range of -50 to -70 ppm.[6] The strong electron-withdrawing character of the heterocyclic system is expected to shift this signal downfield within this range.

-

Aryl Fluoride (-F at C8) : The single fluorine atom at the 8-position is directly attached to the aromatic ring. Its chemical shift is influenced by several factors: the ring nitrogen, the chloro-substituent at C4, and the trifluoromethyl group at C2. These are all electron-withdrawing substituents that will deshield the F8 nucleus, causing a significant downfield shift from the value for simple fluorobenzene (-113.15 ppm).[10] The precise shift is difficult to predict without computational modeling or experimental data, but it is expected to be in the typical range for fluorinated heteroaromatics.

Predicted Coupling Patterns

In a proton-decoupled spectrum, couplings between ¹⁹F and ¹H would be removed. However, ¹⁹F-¹⁹F couplings would remain.

-

-CF₃ Signal : This signal would appear as a singlet if there is no coupling to the F8 nucleus.

-

-F8 Signal : This signal would also appear as a singlet in the absence of coupling to the CF₃ group.

-

⁵J(F-F) Coupling : There is a potential for a five-bond coupling (⁵J) between the F8 nucleus and the three equivalent fluorine nuclei of the CF₃ group. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[6][13] If this coupling is present and resolved, the -CF₃ signal would be split into a doublet by the single F8, and the -F8 signal would be split into a quartet by the three equivalent CF₃ fluorines. The observation of this coupling would provide definitive evidence for the through-space or through-bond proximity of these two groups.

In a proton-coupled spectrum, further splittings would be observed:

-

The -F8 signal would likely be split into a doublet by the adjacent proton at C7 (³J(H-F)).

-

The -CF₃ signal might show a small long-range coupling to the proton at C3 (⁴J(H-F)), which would appear as a quartet.

mol [label=<

// Invisible nodes for edge anchoring node [shape=point, width=0.01, height=0.01]; F8_node [pos="2.3,1.2!"]; CF3_node [pos="0.4,0.4!"]; H7_node [pos="2.7,0.5!"]; H3_node [pos="0.9,1.8!"];

// Edges representing couplings F8_node -> H7_node [label=" ³J(F-H)", color="#34A853"]; CF3_node -> H3_node [label=" ⁴J(F-H)", color="#34A853"]; F8_node -> CF3_node [label=" ⁵J(F-F)"]; } END_DOT Caption: Key spin-spin coupling interactions in the title molecule.

Summary of Expected ¹⁹F NMR Data

The following table summarizes the anticipated ¹⁹F NMR data for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F{¹H} Spectrum) | Expected Coupling Constants (J, Hz) |

| -CF₃ | -60 to -70 | Doublet (if coupled to F8) or Singlet | ⁵J(F-F): Small, typically 1-5 Hz |

| -F8 | -80 to -110 | Quartet (if coupled to CF₃) or Singlet | ⁵J(F-F): Small, typically 1-5 Hz |

Note: The chemical shift ranges are estimates based on typical values for similar structural motifs. Actual values will be dependent on the solvent and experimental conditions.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural verification of complex fluorinated molecules like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. The spectrum provides a unique fingerprint, with the chemical shifts of the -CF₃ and -F8 groups being highly sensitive to the electronic architecture of the quinoline ring. Furthermore, the analysis of spin-spin coupling patterns, particularly the potential long-range ⁵J(F-F) coupling, can offer profound insights into the molecule's conformation and through-space interactions. For professionals in drug development and materials science, mastering the interpretation of these spectra is crucial for ensuring compound identity, purity, and for advancing the rational design of novel fluorinated compounds.[1][16]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. colorado.edu [colorado.edu]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines tailored methodologies for the structural elucidation and quantification of this multifaceted molecule. We will explore optimal ionization techniques, predict fragmentation pathways based on established chemical principles and data from analogous structures, and present detailed protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for halogenated and trifluoromethylated quinoline derivatives.

Introduction: The Analytical Challenge

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a complex heterocyclic compound characterized by the presence of multiple functional groups that dictate its chemical behavior and, consequently, its mass spectrometric fingerprint. The quinoline core, a bicyclic aromatic system, provides a stable scaffold. However, the substituents—a chlorine atom, a fluorine atom, and a trifluoromethyl group—introduce a range of electronic effects and potential fragmentation sites. Understanding the interplay of these groups is paramount for accurate mass spectrometric analysis. The primary objectives of this guide are to:

-

Establish robust protocols for the ionization of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

-

Elucidate the characteristic fragmentation patterns under various mass spectrometric conditions.

-

Provide a framework for the development of quantitative assays using techniques such as multiple reaction monitoring (MRM).

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄ClF₄N | Inferred |

| Molecular Weight | 249.59 g/mol | [1] |

| CAS Number | 401567-85-9 | [1] |

| Structure | Quinoline core with substituents at C2, C4, and C8 | |

| Key Functional Groups | Trifluoromethyl (-CF₃), Chloro (-Cl), Fluoro (-F) |

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound.[2] The selection depends on the analyte's polarity, thermal stability, and the desired level of fragmentation.[3][4] For 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, both "soft" and "hard" ionization methods can be employed, each yielding complementary information.[2]

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and semi-polar compounds that can be readily ionized in solution.[5] Given the presence of the nitrogen atom in the quinoline ring, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is expected to be readily protonated in a positive ion mode, forming the [M+H]⁺ ion.

-

Rationale: The nitrogen atom in the quinoline ring is a primary site for protonation. ESI provides a gentle ionization process, which is ideal for obtaining the intact molecular ion, a prerequisite for subsequent tandem mass spectrometry (MS/MS) experiments.[5]

-

Expected Ion: [C₁₀H₅ClF₄N]⁺ (m/z 250.00)

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is particularly effective for less polar compounds that are thermally stable.[3] The analyte is vaporized and then ionized by a corona discharge. For 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, APCI is a viable alternative to ESI, especially when dealing with complex matrices.

-

Rationale: APCI can be less susceptible to matrix effects compared to ESI and is suitable for compounds with moderate volatility.

-

Expected Ion: [M+H]⁺ (m/z 250.00)

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[5][6] This technique is highly valuable for structural elucidation due to the reproducible and information-rich fragmentation patterns it generates.[7][8]

-

Rationale: EI provides a detailed fragmentation fingerprint that can be used to confirm the compound's structure and for library matching.

-

Expected Ion: [C₁₀H₄ClF₄N]⁺• (m/z 249.00)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is indispensable for confirming the elemental composition of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline and its fragments.[9] Time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose.[10]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Employ an ESI source in positive ion mode.

-

Mass Analyzer Settings:

-

Mass Range: m/z 50-500

-

Resolution: >10,000 FWHM

-

Calibration: Calibrate the instrument using a suitable reference standard immediately prior to analysis.

-

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. The mass error should be within ±5 ppm.

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 250.0046 |

| [M]⁺• (EI) | 248.9968 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[11] The fragmentation pathways of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline are predicted to be influenced by the stability of the quinoline ring and the nature of its substituents.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, as illustrated in the diagram below. These predictions are based on established fragmentation mechanisms of related heterocyclic and halogenated compounds.[11][12][13]

Caption: Predicted MS/MS fragmentation of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Key Fragmentation Events

-

Loss of Halogens: The cleavage of the carbon-halogen bonds is a common fragmentation pathway.[13] The loss of a chlorine radical (•Cl) or a fluorine radical (•F) from the protonated molecule would result in fragment ions at m/z 215.03 and m/z 231.01, respectively. The neutral loss of HCl is also a plausible pathway, leading to an ion at m/z 214.02.

-

Loss of the Trifluoromethyl Group: The C-CF₃ bond can undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of a stable ion at m/z 181.03.[12]

-

Ring Fragmentation: Following the initial losses, the quinoline ring itself may fragment. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN), which would result in further product ions.[6] For example, the ion at m/z 214.02 could lose HCN to form an ion at m/z 187.02.

Experimental Protocol: MS/MS Analysis

-

Instrumentation: Utilize a triple quadrupole (QqQ) or ion trap mass spectrometer.

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 250.00) in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation. Optimize the collision energy to achieve a rich spectrum of product ions.

-

Product Ion Scanning: Scan the third mass analyzer to detect the product ions.

-

Data Interpretation: Correlate the observed product ions with the predicted fragmentation pathways to confirm the structure of the analyte.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantitative applications, such as pharmacokinetic studies or environmental monitoring, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in multiple reaction monitoring (MRM) mode is the gold standard.[5]

MRM Transition Selection

Based on the predicted fragmentation, several MRM transitions can be selected for sensitive and selective quantification.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |

| 250.00 | 214.02 | [M+H]⁺ → [M+H-HCl]⁺ |

| 250.00 | 181.03 | [M+H]⁺ → [M+H-CF₃]⁺ |

| 250.00 | 215.03 | [M+H]⁺ → [M+H-Cl]⁺ |

Experimental Workflow: LC-MS/MS Method Development

Caption: Workflow for LC-MS/MS method development.

Conclusion

The mass spectrometric analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline requires a systematic and well-informed approach. This guide has provided a comprehensive framework for the characterization and quantification of this complex molecule. By leveraging a combination of soft and hard ionization techniques, high-resolution mass spectrometry, and tandem mass spectrometry, researchers can gain deep insights into its structure and behavior. The predicted fragmentation pathways and proposed experimental protocols serve as a robust starting point for method development, enabling confident identification and accurate quantification in a variety of research and development settings.

References

-

Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

-

Lead Sciences. 4-Chloro-8-(trifluoromethoxy)quinoline. [Link]

-

Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]

-

ResearchGate. Electron-impact ionization of quinoline with 200 eV electrons. [Link]

-

Michigan State University. Ionization Methods in Organic Mass Spectrometry. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

-

National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

NIST WebBook. Quinoline, 8-chloro-. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

National Institutes of Health. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

-

PubChem. 4-Chloroquinoline. [Link]

-

International Journal of Drug Research and Technology. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]

Sources

- 1. 4-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. as.uky.edu [as.uky.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. notes.fluorine1.ru [notes.fluorine1.ru]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Introduction